Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-
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Overview
Description
“Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-” is a chemical compound with the empirical formula C6H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including “Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-”, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical And Chemical Properties Analysis
“Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-” is a solid . Its melting point is 68.5 °C and its boiling point is between 85-105 °C under a pressure of 0.2 Torr .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antibiotics
2-Methylimidazole is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .
Coordination Chemistry
2-Methylimidazole acts as a ligand in coordination chemistry . Ligands are ions or molecules that donate pairs of electrons to a central atom in a complex ion.
Epoxy Resin Hardener
It is also employed as a hardener or accelerator for epoxy resin . Epoxy resins are a type of polymers that are used in a wide variety of industries and applications.
Textile Dyes Auxiliary Agent
2-Methylimidazole is used as an auxiliary agent for textile dyes . Auxiliary agents are used in dyeing processes to enhance the effectiveness of the dye.
Biological Imaging
The compound can be used as an intermediate for fluorescent dyes, mainly used in biological labeling and biological imaging research .
Enzyme Substrate
It can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules .
Antitubercular Activity
Compounds containing the 1-methyl-1H-imidazol-2-yl moiety have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives, including “Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-”, makes them promising candidates for the development of novel therapeutic agents .
properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)methylsulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-9-3-2-8-7(9)6-11-5-4-10/h2-3,10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVMBFSZXTNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]- |
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